2-Bromo-3,6-difluorophenol
Overview
Description
2-Bromo-3,6-difluorophenol is a chemical compound with the CAS number 1208077-18-2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 208.99 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Reactions and Stability Studies
- 2-Bromo-3,4,5,6-tetrafluorophenyllithium, a compound similar to 2-Bromo-3,6-difluorophenol, demonstrates interesting reactions and stability characteristics. Its reactions with water, trimethylchlorosilane, and mercuric chloride, along with its benzyne formation, have been a subject of study. These reactions provide insights into the chemical behavior of bromo-fluorophenols in various conditions (Tamborski & Soloski, 1967).
Electropolymerization and Organic Light-Emitting Diodes (OLEDs)
- Bromo-bridged dinuclear rhenium(I) carbonyl complexes, which might relate to the structure of this compound, have been used as triplet emitters in the production of OLEDs. This shows the potential of bromo-fluorophenols in advanced material applications, such as high-efficiency OLEDs (Mauro et al., 2012).
Molecular Structure and Spectral Analysis
- The molecular structure and NMR (Nuclear Magnetic Resonance) spectral analysis of similar compounds like 2,4-difluorophenol provide valuable insights into the physical and chemical properties of this compound. This kind of analysis is crucial for understanding the interaction of such compounds with other substances (Subramanian, Anbarasan, & Manimegalai, 2009).
Chemical Shift Sensitivity in NMR Studies
- In NMR studies, the chemical shift sensitivity of various tags, including those similar to this compound, is critical. Such studies are essential for understanding the electronic environment in protein studies, highlighting the role of bromo-fluorophenols in biochemical research (Ye et al., 2015).
Photocatalytic Applications
- Bromo-fluorophenols are being explored in photocatalytic applications, such as in the synthesis of various organic compounds. This demonstrates their potential in facilitating chemical reactions under light irradiation, which is a significant aspect of green chemistry (Zeng, Li, Chen, & Zhou, 2022).
Atmospheric Degradation Studies
- The atmospheric degradation of compounds like 2-Bromo-3,3,3-trifluoropropene provides insights into the environmental impact of bromo-fluorophenols. Understanding their interaction with atmospheric components like OH radicals is crucial for assessing their environmental safety (Chen, Zhou, & Han, 2015).
Safety and Hazards
2-Bromo-3,6-difluorophenol is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
2-bromo-3,6-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVYERDCGYVMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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